2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid
Overview
Description
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features an oxazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-naphthylmethylamine with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost, making the compound more accessible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the naphthalene ring or oxazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.
Medicine: Due to its biological activities, it is explored for therapeutic applications in treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid can be compared with other similar compounds, such as:
2-(2-Naphthylmethyl)oxazole-4-carboxylic Acid: Similar structure but with a different position of the naphthyl group, leading to different chemical and biological properties.
2-(1-Phenylmethyl)oxazole-4-carboxylic Acid: Contains a phenyl group instead of a naphthyl group, resulting in different reactivity and applications.
2-(1-Naphthylmethyl)thiazole-4-carboxylic Acid: Features a thiazole ring instead of an oxazole ring, which can alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)13-9-19-14(16-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBFELVPQBQTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC(=CO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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